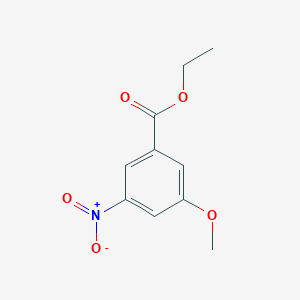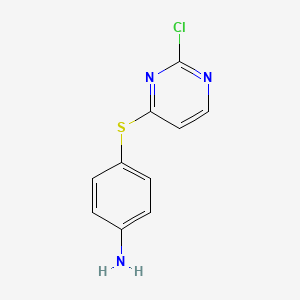
4-(2-Chloropyrimidin-4-ylthio)benzenamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was achieved by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The substituents had a significant impact on the course and efficiency of the reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediate Compounds
4-(2-Chloropyrimidin-4-ylthio)benzenamine and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. For example, Ju Xiu-lia (2015) describes the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The process involves a series of reactions starting from 2-thiouracil, showcasing the compound's relevance in developing treatments for HIV (Ju Xiu-lia, 2015).
Corrosion Inhibition
Certain pyrimidinic Schiff bases, related to this compound, have been evaluated for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. H. Ashassi-Sorkhabi et al. (2005) found these compounds to be effective corrosion inhibitors, suggesting potential applications in protecting industrial equipment from acid corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Antimicrobial and Antifungal Activities
Z. Khan et al. (2015) studied the antibacterial and antifungal activities of new pyrimidine derivatives, highlighting their significant activity against various bacteria and fungi. This research opens up possibilities for developing new antimicrobial agents based on pyrimidine derivatives (Z. Khan et al., 2015).
Environmental Degradation
A study by Seema B. Sharma et al. (2012) focuses on the degradation of chlorimuron-ethyl by Aspergillus niger, a soil fungus. The research outlines a metabolic pathway for the degradation of this herbicide, indicating the environmental significance of microbial interactions with pyrimidine derivatives (Seema B. Sharma, K. Banerjee, & P. Choudhury, 2012).
Pharmacological Applications
The pharmacological screening of newly synthesized pyrimidine derivatives for their activities against various health conditions, including their antibacterial, antifungal, antinociceptive, and anti-inflammatory properties, is a significant area of research. These studies demonstrate the versatility of pyrimidine derivatives in developing new therapeutic agents (K. Kapadiya et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-chloropyrimidin-4-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNFXFWYRXZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


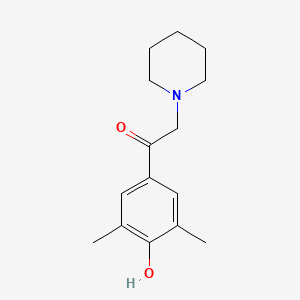
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)
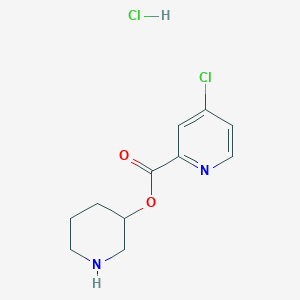
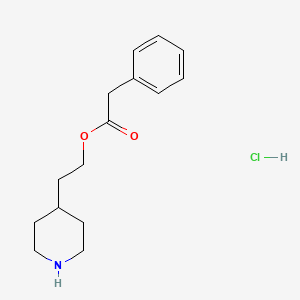
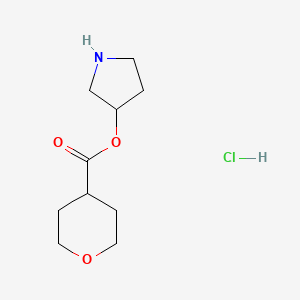
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)


![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)
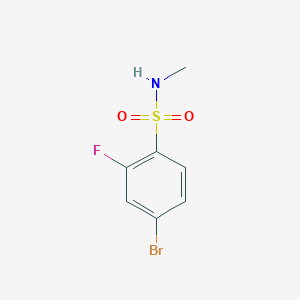
![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

